molecular formula C12H14N2O6S B2689096 1-[(2-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 321970-59-6

1-[(2-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B2689096
CAS No.: 321970-59-6
M. Wt: 314.31
InChI Key: VWMFUYJYNRGYLX-UHFFFAOYSA-N
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Description

1-[(2-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid is a chemical compound with the molecular formula C12H14N2O6S. It is characterized by the presence of a piperidine ring substituted with a nitrophenylsulfonyl group and a carboxylic acid group.

Preparation Methods

The synthesis of 1-[(2-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, 2-nitrobenzenesulfonyl chloride, and other reagents.

    Reaction Conditions: The piperidine is reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated piperidine intermediate.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-[(2-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and various acids and bases. Major products formed from these reactions include amino derivatives, substituted piperidines, and carboxylate salts .

Scientific Research Applications

1-[(2-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl and piperidine moieties are known to be effective.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrophenylsulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2-nitrophenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6S/c15-12(16)9-5-7-13(8-6-9)21(19,20)11-4-2-1-3-10(11)14(17)18/h1-4,9H,5-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMFUYJYNRGYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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